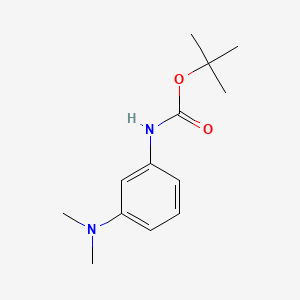

tert-Butyl (3-(dimethylamino)phenyl)carbamate

Beschreibung

BenchChem offers high-quality tert-Butyl (3-(dimethylamino)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(dimethylamino)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(dimethylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-7-6-8-11(9-10)15(4)5/h6-9H,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXNWDMQJOHFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: tert-Butyl (3-(dimethylamino)phenyl)carbamate

Executive Summary

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) serves as a high-fidelity building block in the synthesis of small-molecule therapeutics, particularly within the kinase inhibitor space. Functionally, it acts as a "masked" diamine, providing a chemically orthogonal handle: the tert-butoxycarbonyl (Boc) group protects the primary amine during harsh coupling steps, while the tertiary dimethylamino group remains exposed, often serving as a solubilizing moiety or a proton acceptor in the final pharmacophore.

This guide delineates the synthesis, physicochemical properties, and strategic application of this intermediate, moving beyond standard catalog data to provide actionable process insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an N-Boc protected aniline derivative.[1] Its meta-substitution pattern is critical for directing the spatial orientation of the solubilizing dimethylamino tail in the final drug candidate, often affecting binding affinity in the ATP-binding pocket of kinases.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| IUPAC Name | tert-Butyl N-[3-(dimethylamino)phenyl]carbamate |

| CAS Number | 1160436-95-2 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Structure | Phenyl ring, 1-NH-Boc, 3-N(CH₃)₂ |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| pKa (Calc) | ~5.2 (Dimethylamino group), ~11.5 (Carbamate NH) |

Synthetic Architecture & Protocol

The synthesis of CAS 1160436-95-2 is a nucleophilic acyl substitution where the nucleophilic aniline nitrogen attacks the electrophilic carbonyl of the di-tert-butyl dicarbonate (Boc₂O).

Retrosynthetic Analysis & Pathway

The most robust route utilizes 3-(dimethylamino)aniline (CAS 2836-04-6) as the starting material. Direct methylation of N-Boc-m-phenylenediamine is possible but prone to over-methylation (quaternization), making the protection of the pre-functionalized aniline the superior pathway.

Figure 1: Synthetic pathway for CAS 1160436-95-2 via Boc-protection of the aniline precursor.

Validated Experimental Protocol

Objective: Synthesis of 10g batch.

Reagents:

-

3-(Dimethylamino)aniline: 10.0 g (73.4 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O): 17.6 g (80.7 mmol, 1.1 eq)

-

Triethylamine (TEA): 11.2 mL (80.7 mmol, 1.1 eq) [Optional if neutral conditions fail]

-

Solvent: Tetrahydrofuran (THF) or Dioxane (anhydrous), 100 mL.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(dimethylamino)aniline in THF (100 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add TEA slowly (if using). Then, add Boc₂O dropwise (dissolved in 20 mL THF) over 30 minutes. Causality: Controlling the temperature during addition prevents exotherms that could lead to bis-protection or side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting aniline spot should disappear.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove THF.

-

Extraction: Redissolve the residue in Ethyl Acetate (150 mL). Wash sequentially with:

-

Water (2 x 50 mL)

-

Saturated NaHCO₃ (50 mL) – Removes acidic impurities.

-

Brine (50 mL)

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If the crude purity is <95%, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The product should be a solid. If oil persists, trace solvent (THF/Boc₂O) remains. High vacuum drying is required.

-

NMR Check: Look for the diagnostic Boc singlet at ~1.5 ppm (9H) and the N-dimethyl singlet at ~2.9 ppm (6H).

Application in Drug Discovery

This compound is a staple in Fragment-Based Drug Design (FBDD) . It allows researchers to introduce a "solubilizing tail" early in the synthesis without exposing the reactive amine.

The "Masked" Linker Strategy

In kinase inhibitor development (e.g., EGFR T790M targeting), the dimethylamino group mimics the solvent-exposed region of the ATP pocket, improving the drug's pharmacokinetic profile (solubility/permeability).

Figure 2: Workflow utilizing CAS 1160436-95-2 to synthesize kinase inhibitor scaffolds.

Mechanistic Advantage

-

Electronic Modulation: The dimethylamino group is electron-donating (+I, +M). In the meta position, it increases the electron density of the phenyl ring moderately, making the deprotected amine more nucleophilic for subsequent coupling reactions compared to electron-deficient anilines.

-

Solubility: The tertiary amine can be protonated at physiological pH (depending on the local environment), aiding in lysosomal trapping or general aqueous solubility.

Quality Control & Analytics

To ensure the integrity of the building block before use in high-value synthesis:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.20 (s, 1H, NH-Boc)

-

δ 7.05 (t, 1H, Ar-H)

-

δ 6.90 (s, 1H, Ar-H, C2 position)

-

δ 6.80 (d, 1H, Ar-H)

-

δ 6.35 (d, 1H, Ar-H)

-

δ 2.85 (s, 6H, N(CH₃)₂)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

-

LC-MS: ESI+ m/z = 237.15 [M+H]⁺.

-

Storage: Store at 2–8°C under inert atmosphere. The Boc group is acid-labile; avoid exposure to acidic fumes.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3)

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Lead Sciences. (n.d.). tert-Butyl (3-(dimethylamino)phenyl)carbamate Product Data. Retrieved January 28, 2026, from [Link]

-

ChemSrc. (2025). CAS 1160436-95-2 Physicochemical Properties. Retrieved January 28, 2026, from [Link]

-

Boehringer Ingelheim International GmbH. (2004).[2] Patent US20040229818A1: Bicyclic heterocycles, pharmaceutical compositions containing them and their use. (Reference for the use of dimethylaminoaniline intermediates in kinase inhibitor synthesis).

Sources

Precision Characterization of tert-Butyl (3-(dimethylamino)phenyl)carbamate

Technical Monograph & Operational Guide

Executive Summary

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS: 1160436-95-2) serves as a critical intermediate in the synthesis of electron-rich nitrogenous scaffolds, particularly in the development of kinase inhibitors and functionalized ureas. Its utility lies in the orthogonality of the tert-butoxycarbonyl (Boc) protecting group, which masks the primary aniline while leaving the dimethylamino group available for electronic modulation or downstream functionalization.

This guide provides a definitive reference for the physicochemical properties of this compound, with a specific focus on molecular weight (MW) as the primary metric for stoichiometric precision and mass spectrometric identification.

Physicochemical Profiling: The Molecular Weight Anchor

In high-throughput synthesis and medicinal chemistry, the distinction between Average Molecular Weight and Monoisotopic Mass is the difference between a successful reaction and a failed screen.

Quantitative Data Table

| Property | Value | Context for Application |

| IUPAC Name | tert-Butyl | Formal nomenclature for regulatory documentation. |

| Molecular Formula | Basis for elemental analysis. | |

| Average Molecular Weight | 236.31 g/mol | CRITICAL: Use this value for all stoichiometric calculations (molarity, yield). |

| Monoisotopic Mass | 236.15248 Da | Use this for High-Resolution Mass Spectrometry (HRMS) identification |

| CAS Number | 1160436-95-2 | Unique identifier for procurement and safety data. |

| Physical State | Solid (Crystalline) | Melting point typically >90°C; handle as a powder. |

| LogP (Predicted) | ~3.45 | Indicates moderate lipophilicity; soluble in DCM, THF, DMSO. |

Mass Spectrometry Logic

For researchers utilizing LC-MS for reaction monitoring, the molecular weight dictates the target ions.

-

Target Ion

: 237.16 Da (Positive Mode) -

Fragment Ion

: 181.10 Da (Loss of tert-butyl group) -

Fragment Ion

: 137.11 Da (Complete deprotection to N,N-dimethyl-1,3-phenylenediamine)

Synthesis & Production Strategy

The synthesis of tert-Butyl (3-(dimethylamino)phenyl)carbamate relies on the chemoselective protection of N,N-dimethyl-m-phenylenediamine. The protocol below is designed as a self-validating system : the color change and solubility shifts serve as real-time indicators of reaction progress.

Reaction Logic Diagram (Graphviz)

Figure 1: Chemoselective synthesis workflow highlighting critical control points (QC).

Detailed Protocol

Objective: Synthesize 10.0 mmol of target compound.

-

Stoichiometric Setup:

-

Calculate mass of precursor (N,N-dimethyl-m-phenylenediamine, MW 136.19):

. -

Reagent (Boc

O, MW 218.25): Use 1.1 equivalents ( -

Base (Triethylamine, MW 101.19): Use 1.2 equivalents (

).

-

-

Execution:

-

Dissolution: Dissolve 1.36 g of precursor in 20 mL anhydrous THF. The solution will appear dark/brown due to the aniline.

-

Addition: Cool to 0°C. Add Triethylamine. Dropwise add Boc

O dissolved in 5 mL THF. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Self-Validation Check: Spot TLC (30% EtOAc/Hexane). The starting aniline (polar, low R

) should disappear, replaced by a less polar spot (higher R

-

-

Workup (Purification Logic):

-

The target is a carbamate (neutral/weakly acidic), while the starting material is a basic aniline.

-

Wash: Dilute with EtOAc, wash with 10% Citric Acid . This is critical: Citric acid removes unreacted amine precursor into the aqueous layer, leaving the pure Boc-protected product in the organic layer.

-

Dry & Concentrate: Dry over Na

SO

-

Analytical Validation (QC)

To ensure the molecular weight and structure are correct, compare experimental data against these reference standards.

Proton NMR ( H NMR, 400 MHz, DMSO-d )

-

9.20 ppm (s, 1H): Carbamate NH (Broad singlet, disappears with D

- 7.00 - 6.30 ppm (m, 4H): Aromatic ring protons. Look for the 1,3-substitution pattern.

-

2.85 ppm (s, 6H): Dimethylamino group (

- 1.48 ppm (s, 9H): tert-Butyl group (Boc). Integration must be 9:6 relative to the dimethyl group.

Application Pathway

The value of this molecule lies in its ability to release the free amine under controlled acidic conditions, allowing it to act as a "masked" component in convergent synthesis.

Figure 2: Downstream utility in medicinal chemistry workflows.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86280282, tert-Butyl (3-(dimethylamino)phenyl)carbamate. Retrieved from [Link][1]

-

Lead Sciences. (2025). tert-Butyl (3-(dimethylamino)phenyl)carbamate Product Analysis. Retrieved from [Link]

-

ChemSrc. (2025).[2] CAS 1160436-95-2 Physicochemical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Green and chemoselective N-tert-butoxycarbonylation protocols. (Contextual reference for Boc-protection methodology). Retrieved from [Link]

Sources

Technical Monograph: tert-Butyl (3-(dimethylamino)phenyl)carbamate

This guide provides an in-depth technical analysis of tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS: 1160436-95-2), a critical intermediate in the synthesis of nitrogen-containing heterocycles and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents a "privileged scaffold" in medicinal chemistry—a meta-phenylenediamine derivative where one amine is masked by a tert-butyloxycarbonyl (Boc) group and the other is dimethylated. This asymmetry allows for orthogonal functionalization, making it ideal for fragment-based drug discovery (FBDD).

Core Data Table[8]

| Property | Specification |

| CAS Number | 1160436-95-2 |

| IUPAC Name | tert-butyl N-[3-(dimethylamino)phenyl]carbamate |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Physical State | Off-white to pale beige solid (High purity); Viscous oil (Crude) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol; Insoluble in Water |

| pKa (Calculated) | ~5.2 (dimethylamino group); ~11.5 (carbamate NH) |

| LogP | 2.5 – 2.8 (Lipophilic) |

| Storage | 2-8°C, Hygroscopic, store under inert atmosphere (Argon/Nitrogen) |

Synthetic Methodologies & Causality[10]

To ensure high fidelity in drug development, the synthesis of this intermediate must prioritize regio-control and purification efficiency. Two primary routes are validated: Direct Boc-Protection (Route A) and Buchwald-Hartwig Cross-Coupling (Route B).

Route A: Selective Boc-Protection (The Nucleophilic Approach)

Best for scale-up when the starting diamine is available.

Mechanism: The nucleophilic aniline nitrogen attacks the carbonyl of Di-tert-butyl dicarbonate (Boc₂O). The causality here is controlled by nucleophilicity vs. steric hindrance . The primary amine is more nucleophilic and less hindered than the tertiary dimethylamine, but the dimethylamine activates the ring, making the aniline highly reactive.

Protocol:

-

Reagents: N,N-dimethyl-1,3-phenylenediamine (1.0 eq), Boc₂O (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent Boc₂O hydrolysis.

-

Procedure:

-

Dissolve the diamine in DCM at 0°C.

-

Add Triethylamine (TEA) to scavenge any liberated acid (though Boc₂O generates CO₂ and t-BuOH, TEA buffers the system).

-

Add Boc₂O dropwise. Critical Step: Slow addition prevents bis-protection or side reactions on the ring.

-

Warm to Room Temperature (RT) and stir for 4-6 hours.

-

-

Self-Validating Workup:

-

Wash with saturated NaHCO₃.

-

Crucial Check: Do NOT wash with strong acid (e.g., 1M HCl). The dimethylamino group is basic; acid washing will protonate the product, driving it into the aqueous waste, or worse, deprotect the Boc group.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Route B: Buchwald-Hartwig Amination (The Catalytic Approach)

Best when the diamine is unstable or unavailable.

Mechanism: Palladium-catalyzed coupling of an aryl halide with tert-butyl carbamate. This route bypasses the need for the potentially unstable diamine precursor.

Workflow Diagram (DOT):

Caption: Comparative synthetic pathways. Route A utilizes nucleophilic substitution; Route B employs Pd-catalyzed cross-coupling for halide precursors.

Structural Reactivity & Applications in Drug Design[11]

The value of this molecule lies in its electronic push-pull system .

-

Electronic Effects: The dimethylamino group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, making the ortho and para positions (relative to the dimethylamine) susceptible to electrophilic aromatic substitution (EAS) if further functionalization is required.

-

Orthogonal Protection: The Boc group is stable to basic conditions (e.g., alkylation of the ring) but labile to acidic conditions (TFA/DCM or HCl/Dioxane). This allows the researcher to build a complex molecule around the phenyl ring before revealing the primary amine for the final coupling step (often to a kinase hinge-binding motif).

Key Application: Kinase Inhibitor Synthesis

This scaffold is frequently used to synthesize EGFR and BTK inhibitors . The dimethylamine often serves to improve solubility or interact with solvent-exposed regions of the protein, while the amine (after Boc deprotection) forms the amide bond critical for the inhibitor's "warhead."

Pathway Diagram (DOT):

Caption: The strategic role of the scaffold in generating acrylamide-based covalent kinase inhibitors.

Experimental Protocol: Acidolytic Deprotection

A common failure point in using this intermediate is the deprotection step. Because the molecule contains a basic dimethylamino group, the resulting product will form a salt that can be difficult to isolate if not handled correctly.

Self-Validating Protocol:

-

Dissolution: Dissolve 1.0 g of the carbamate in 5 mL of DCM.

-

Acid Addition: Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

-

Observation: Gas evolution (CO₂ and isobutylene) confirms reaction progress.

-

-

Monitoring: Monitor via LCMS. The mass will shift from 237 (M+H) to 137 (M+H of free amine).

-

Workup (The Critical Step):

-

Concentrate the reaction mixture to remove excess TFA.

-

The residue is the TFA salt .

-

To obtain the free base: Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH.

-

Validation: The organic layer should turn dark (oxidation of free aniline) if not handled quickly. Dry over Na₂SO₄ and use immediately in the next coupling step.

-

Safety & Handling (EHS)

-

Toxicity: Like most aniline derivatives, this compound should be treated as a potential sensitizer and mutagen. The dimethylamino moiety increases lipophilicity, potentially enhancing skin absorption.

-

Handling: Use only in a fume hood. Wear nitrile gloves.

-

Storage: The Boc group can degrade if exposed to heat and moisture over long periods. Store at 2-8°C.[1][2]

References

-

Lead Sciences . (n.d.). tert-Butyl (3-(dimethylamino)phenyl)carbamate Product Data. Retrieved from

-

ChemSrc . (2025). CAS 1160436-95-2 Physicochemical Properties. Retrieved from

- Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines. Journal of the American Chemical Society. (Foundational reference for Buchwald-Hartwig methodology cited in Route B).

-

BenchChem . (2025). Carbamate Protecting Groups in Drug Discovery. Retrieved from

-

National Institutes of Health (PubChem) . (2025). 3-Bromo-N,N-dimethylaniline Safety Data. Retrieved from

Sources

Technical Whitepaper: Scalable Synthesis of tert-Butyl (3-(dimethylamino)phenyl)carbamate

This technical guide details the synthesis of tert-Butyl (3-(dimethylamino)phenyl)carbamate , a critical intermediate often utilized in the development of EGFR kinase inhibitors and molecular tracers.

The pathway is designed for scalability and chemoselectivity , prioritizing the differentiation between the two nitrogen centers on the benzene ring.

Executive Summary & Retrosynthetic Logic

The target molecule contains two distinct nitrogen functionalities on a benzene scaffold: a tertiary dimethylamine at the meta position and a Boc-protected primary amine .

The Challenge: Direct alkylation of N-Boc-m-phenylenediamine is prone to over-alkylation (quaternization) or Boc-cleavage under harsh basic conditions. The Solution: A linear synthesis starting from 3-nitroaniline is the most robust route. This pathway establishes the dimethylamine moiety before reducing the nitro group, ensuring the final Boc protection step is highly selective for the newly formed primary amine.

Pathway Overview

-

Reductive Methylation: Conversion of 3-nitroaniline to N,N-dimethyl-3-nitroaniline.

-

Catalytic Hydrogenation: Reduction of the nitro group to the aniline (N,N-dimethyl-1,3-phenylenediamine).

-

Chemoselective Carbamoylation: Terminal protection using Di-tert-butyl dicarbonate (

).

Figure 1: The linear synthesis pathway designed to avoid over-alkylation by installing methyl groups prior to amine generation.

Experimental Protocols

Phase 1: Reductive Methylation (Eschweiler-Clarke Variant)

Objective: Install the dimethylamino group while the aniline is deactivated by the nitro group, preventing quaternary salt formation.

Reagents: 3-Nitroaniline, Formaldehyde (37% aq.), Formic acid, or Sodium Borohydride (

Protocol (Reductive Amination via

-

Dissolution: Dissolve 3-nitroaniline (10.0 g, 72.4 mmol) in Methanol (100 mL).

-

Acidification: Add 3M

(5 mL) to catalyze imine formation. -

Addition: Add Formaldehyde (37% aq., 15 mL, ~5 eq) dropwise at 0°C. Stir for 30 min.

-

Reduction: Add

(13.7 g, 5 eq) portion-wise at 0°C. Caution: Exothermic and gas evolution. -

Workup: Quench with water. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

, and concentrate. -

Validation: Product should be a yellow solid (N,N-dimethyl-3-nitroaniline).

Phase 2: Catalytic Hydrogenation

Objective: Clean reduction of the nitro group to the primary amine without affecting the N-methyl groups.

Reagents: N,N-dimethyl-3-nitroaniline, 10% Palladium on Carbon (Pd/C), Hydrogen gas (

Protocol:

-

Setup: Charge a hydrogenation flask with N,N-dimethyl-3-nitroaniline (obtained from Phase 1) dissolved in MeOH (0.2 M concentration).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an argon blanket.

-

Reaction: Purge vessel with

(balloon pressure is sufficient for this substrate). Stir vigorously at Room Temperature (RT) for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let dry Pd/C contact air; keep wet with solvent.

-

Isolation: Concentrate the filtrate to yield N,N-dimethyl-1,3-phenylenediamine as a dark oil or low-melting solid. Use immediately to prevent oxidation.

Phase 3: Chemoselective Boc Protection

Objective: Selectively protect the primary amine. The tertiary dimethylamine is non-nucleophilic toward

Reagents: N,N-dimethyl-1,3-phenylenediamine, Di-tert-butyl dicarbonate (

Protocol:

-

Dissolution: Dissolve the fresh diamine (1.0 eq) in anhydrous THF (5 mL/mmol).

-

Reagent Addition: Add

(1.1 eq) as a solution in THF dropwise at 0°C. -

Reaction: Allow to warm to RT and stir for 3–12 hours.

-

Expert Insight: No external base (TEA/DIPEA) is strictly necessary because the substrate's own dimethylamino group (pKa ~5) can scavenge protons, though adding 1.0 eq of TEA can accelerate the reaction if it stalls.

-

-

Workup: Dilute with EtOAc, wash with saturated

(not acid, to preserve the dimethylamine), then brine. -

Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (10-20% EtOAc in Hexanes).

Mechanism of Selectivity

The success of Phase 3 relies on the nucleophilic differentiation between the two nitrogen atoms.

-

Primary Amine (

): Highly nucleophilic; attacks the carbonyl of -

Tertiary Amine (

): Sterically hindered and lacks a proton to lose. While it may attack

Figure 2: Mechanistic divergence ensuring chemoselectivity for the primary amine.

Analytical Data & Validation

Use the following predicted data ranges to validate the synthesized compound.

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| 1H NMR (DMSO-d6) | Boc tert-butyl group (diagnostic singlet). | |

| N-Dimethyl protons. | ||

| Aromatic protons (pattern: 1,3-substituted). | ||

| Carbamate NH (broad singlet, exchangeable). | ||

| TLC (Hex/EtOAc) | Higher | |

| Appearance | White to off-white solid | Crystalline solid is expected after purification. |

Troubleshooting "Scientist-to-Scientist"

-

Incomplete Methylation (Phase 1): If monomethylated species are observed by MS, increase the equivalents of Formaldehyde and reaction time. Do not proceed to hydrogenation until methylation is complete, or you will get mixed Boc-protected products later.

-

Oxidation of Diamine (Phase 2): Phenylenediamines oxidize rapidly in air (turning purple/black). Perform the filtration of Pd/C under an inert atmosphere if possible, or move immediately to Phase 3.

-

Boc-Anhydride Quality: Old

hydrolyzes to tert-butanol. If Phase 3 yield is low, check the reagent quality or add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the anhydride, though this is rarely needed for anilines.

References

-

Reductive Methylation (General Protocol): Org. Synth.1947 , 27,[2] 62. "m-Nitrodimethylaniline".[3]

-

Selective Boc Protection (General Methodology): Lee, D. W., Ha, H. J., & Lee, W. K. (2007). "Selective Mono-BOC Protection of Diamines". Synthetic Communications, 37(5), 737–742. [4]

- Catalytic Hydrogenation Standards: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C reduction protocols).

- Boc Chemistry Reference: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

Sources

Solubility Profile: tert-Butyl (3-(dimethylamino)phenyl)carbamate

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS: 1160436-95-2) is a critical intermediate in the synthesis of kinase inhibitors and biopharmaceutical probes. Its structure combines a lipophilic Boc-protected amine with a pH-sensitive dimethylamino group. This duality creates a specific solubility window: the compound is highly soluble in polar aprotic solvents but exhibits complex behavior in aqueous media dependent strictly on pH. This guide provides a self-validating framework for handling, solubilizing, and purifying this compound, moving beyond basic data to operational strategy.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to experimental design. The molecule features three distinct domains affecting solvation: the hydrophobic tert-butyl group, the rigid aromatic core, and the basic dimethylamino tail.

| Property | Value / Descriptor | Mechanistic Implication |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Moderate molecular weight facilitates organic solubility. |

| Molecular Weight | 236.31 g/mol | Low MW suggests rapid dissolution kinetics in good solvents. |

| Physical State | Solid (Low-melting) | Likely forms an amorphous oil if solvent removal is too rapid; requires controlled crystallization. |

| Predicted LogP | ~3.45 | Lipophilic. Prefers organic layers (DCM, EtOAc) over aqueous phases at neutral pH. |

| pKa (Base) | ~5.1 (Dimethylamino) | The Solubility Switch. Neutral at pH > 6; Cationic at pH < 4. |

| H-Bond Donors | 1 (Carbamate NH) | Limited water solubility; good solubility in H-bond accepting solvents (DMSO, THF). |

Solubility Profile & Solvent Compatibility[1][2]

A. Organic Solvents (The Primary Matrix)

The compound follows "like dissolves like" principles, showing high affinity for moderately polar organic solvents.

-

Chlorinated Solvents (DCM, Chloroform): Excellent.

-

Usage: Primary solvent for synthesis and extraction.

-

Observation: Dissolves rapidly at >100 mg/mL.

-

-

Polar Aprotic (DMSO, DMF): Excellent.

-

Usage: Stock solutions for biological assays or high-temperature reactions.

-

Caution: Difficult to remove; avoid for intermediate purification steps.

-

-

Esters & Ethers (Ethyl Acetate, THF): Good to High.

-

Usage: Ethyl Acetate is the preferred solvent for liquid-liquid extraction (workup). THF is ideal for reduction or coupling reactions.

-

-

Alcohols (Methanol, Ethanol): Moderate to High.

-

Usage: Soluble, but protic nature may interfere with certain anhydrous coupling reactions. Good for recrystallization when paired with water.

-

-

Alkanes (Hexane, Heptane): Poor / Insoluble.

-

Usage:Antisolvent. Used to precipitate the compound from DCM or EtOAc solutions.

-

B. Aqueous Solubility: The pH Trap

The solubility of this compound in water is binary, controlled by the protonation state of the dimethylamino nitrogen (pKa ~5.1).

-

Neutral pH (pH 7): Insoluble. The molecule is uncharged and lipophilic. It will oil out or precipitate.

-

Acidic pH (pH < 4): Soluble (Kinetic). Protonation of the dimethylamino group forms a water-soluble cation.

-

CRITICAL WARNING: While acid increases solubility, it compromises stability. The Boc group is acid-labile.[1] Do not use strong acids (HCl, TFA) to solubilize unless deprotection is the goal.

-

-

Basic pH (pH > 8): Insoluble. Ensures the molecule remains in the organic phase during workup.

Visualization: Solubility Logic & Species

Diagram 1: Solvent Selection Decision Tree

This decision tree guides the researcher through solvent selection based on the operational goal (Reaction, Workup, or Storage).

Caption: Operational decision tree for solvent selection based on process requirements.

Experimental Protocols

Protocol A: Solubility Determination (Visual Saturation Method)

Use this to verify solubility for a specific batch or solvent.

-

Preparation: Weigh 10 mg of compound into a 2 mL clear glass vial.

-

Addition: Add solvent in 50 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).

-

Moderately Soluble: Clear solution with 100–1000 µL.

-

Insoluble: Visible solid remains after 1 mL.

-

-

Causality Check: If the solution is cloudy in organic solvent, check water content. The compound is hydrophobic; wet solvents will cause oiling out.

Protocol B: Purification via Antisolvent Precipitation

This method exploits the differential solubility between DCM (High) and Hexane (Low).

-

Dissolution: Dissolve the crude residue in the minimum amount of Dichloromethane (DCM) required to obtain a clear solution (approx. 2–5 mL per gram).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (insoluble in DCM).

-

Precipitation: While stirring rapidly, slowly add Hexane (or Heptane) dropwise.

-

Ratio: Target a final ratio of 1:5 (DCM:Hexane).

-

Observation: The solution will turn cloudy (turbidity point). Continue adding Hexane until a distinct solid or oil separates.

-

-

Crystallization: Cool the mixture to 4°C or -20°C for 2 hours to maximize yield.

-

Collection: Filter the solid or decant the solvent if an oil forms. (If oil forms, scratch the glass to induce crystallization).

Protocol C: Safe Acidic Handling (The "Boc-Safe" Window)

If aqueous solubility is absolutely required (e.g., for LCMS).

-

Solvent: Use 0.1% Formic Acid in Water/Acetonitrile (50:50).

-

Mechanism: The weak acid protonates the dimethylamine (increasing solubility) but is too weak to rapidly cleave the Boc group at room temperature.

-

Time Limit: Analyze within 4 hours. Prolonged exposure to even weak acids can degrade the carbamate.

Handling & Stability

-

Storage: Store solid at 2–8°C under inert atmosphere (Nitrogen/Argon). The dimethylamino group is prone to oxidation (N-oxide formation) upon long-term exposure to air.

-

Hygroscopicity: Moderately hygroscopic. Keep desiccated.

-

Compatibility:

-

Compatible: Bases (TEA, DIPEA), Reducing agents (NaBH4).

-

Incompatible: Strong acids (TFA, HCl), Strong oxidizers (Peroxides).

-

References

-

Synthesis and Characterization of Phenylcarbamates. US Patent 7,884,121. (Describes general workup procedures for phenylcarbamates using toluene/water extraction).

-

Boc-Protection Strategies for Anilines. Royal Society of Chemistry Advances, 2011. (Details the solubility of Boc-protected anilines in chlorinated vs. non-polar solvents).

-

Physicochemical Properties of tert-Butyl (3-(dimethylamino)phenyl)carbamate. ChemSrc Database, CAS 1160436-95-2.[2] (Provides calculated LogP and density data).

-

Solubility of Dimethylamino-substituted Aromatics. BenchChem Technical Report. (Discusses the solubility enhancement provided by dimethylamino groups in polar organic solvents).

Sources

Technical Guide: Strategic Synthesis of tert-Butyl (3-(dimethylamino)phenyl)carbamate

Executive Summary

The synthesis of tert-butyl (3-(dimethylamino)phenyl)carbamate (CAS: 109565-30-0) represents a critical junction in the preparation of kinase inhibitors and PROTAC linkers. While commercially available, the in-house preparation of this scaffold allows for the introduction of isotopically labeled methyl groups or variations in the carbamate tail.

This guide rejects the low-fidelity "statistical protection" of

-

3-Nitro-N,N-dimethylaniline (The SnAr Adduct)

- -Dimethylbenzene-1,3-diamine (The Nucleophilic Core)

Strategic Retrosynthesis & Pathway Logic

The logic governing this synthesis is defined by chemoselectivity . By installing the dimethylamine group before the sensitive carbamate, we avoid the risk of alkylating the Boc-nitrogen. Furthermore, using a nitro-precursor allows for a clean reduction step that generates the aniline nucleophile only when needed, minimizing oxidation side-reactions.

Pathway Visualization

Figure 1: Retrosynthetic logic flow prioritizing sequential functionalization to ensure regiocontrol.

Deep Dive: Intermediate 1 (3-Nitro-N,N-dimethylaniline)

The formation of 3-nitro-N,N-dimethylaniline is the regiodefining step. We utilize a Nucleophilic Aromatic Substitution (SnAr). While 1-chloro-3-nitrobenzene is cheaper, 1-fluoro-3-nitrobenzene is recommended for research scale due to its significantly higher reactivity, allowing for milder conditions that prevent side-product formation.

Chemical Causality

The strong electron-withdrawing nature of the nitro group at the meta position activates the fluorine atom for displacement. Dimethylamine acts as the nucleophile. The reaction is driven by the high bond energy of H-F (captured by base) and the restoration of aromaticity.

Synthesis Protocol (Self-Validating)

-

Reagents: 1-Fluoro-3-nitrobenzene (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq),

(1.5 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions: 80°C, 4–6 hours.

Step-by-Step Workflow:

-

Charge: To a dry round-bottom flask, add 1-fluoro-3-nitrobenzene (14.1 g, 100 mmol) and anhydrous

(20.7 g, 150 mmol). -

Solvate: Add DMF (100 mL) and stir to create a suspension.

-

Addition: Add Dimethylamine solution (125 mL, 250 mmol) via addition funnel over 20 minutes. Note: Exotherm possible.

-

Reaction: Heat to 80°C. Monitor by TLC (20% EtOAc/Hexane). The starting material (

) should disappear, replaced by a bright yellow spot ( -

Work-up: Cool to RT. Pour into ice water (500 mL). The product is highly lipophilic and will precipitate as a yellow solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove DMF. Dry under vacuum.

Validation Checkpoint:

-

Appearance: Bright yellow crystalline solid.

-

Yield Target: >90%.

-

Purity: If melting point is < 58°C, recrystallize from Ethanol.

Deep Dive: Intermediate 2 ( -Dimethylbenzene-1,3-diamine)

This intermediate is air-sensitive. The reduction of the nitro group yields the electron-rich aniline, which is prone to oxidation (turning dark brown/purple) if left exposed to air. This step should be performed immediately prior to Boc protection.

Reduction Strategy

Catalytic hydrogenation (

Synthesis Protocol[1][2]

-

Reagents: Intermediate 1 (16.6 g, 100 mmol), 10% Pd/C (1.6 g, 10 wt% loading).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Atmosphere: Hydrogen gas (

) balloon or <50 psi Parr shaker.

Step-by-Step Workflow:

-

Safety: Purge reaction vessel with Nitrogen (

) to remove oxygen (critical to prevent fire when adding Pd/C). -

Charge: Add Intermediate 1 and MeOH (150 mL).

-

Catalyst: Carefully add Pd/C under

flow. -

Reduction: Switch atmosphere to

. Stir vigorously at RT for 12 hours. -

Monitoring: Solution will turn from bright yellow (nitro) to colorless/pale pink (amine).

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out completely on the filter (pyrophoric).

-

Concentration: Evaporate solvent in vacuo.

Validation Checkpoint:

-

Appearance: Reddish/brown oil (rapidly darkens).

-

Stability: Use immediately in the next step. Do not store.

Final Assembly: Boc Protection

The final step installs the tert-butyl carbamate. Since the dimethylamino group is tertiary, it cannot react with

Protocol

-

Reagents: Intermediate 2 (Crude from step 4, ~100 mmol), Di-tert-butyl dicarbonate (

, 1.1 eq, 24.0 g). -

Solvent: THF (Tetrahydrofuran).

-

Reflux: 60°C.

Step-by-Step Workflow:

-

Solvate: Dissolve the crude Intermediate 2 in THF (100 mL).

-

Addition: Add

in one portion. -

Reaction: Heat to 60°C for 4 hours.

evolution will occur (bubbling). -

Work-up: Concentrate the mixture to an oil. Dissolve in EtOAc (200 mL) and wash with 5%

(to remove Boc-acid byproducts) and Brine. -

Purification: Flash Chromatography (Silica Gel).[1] Elute with 10-30% EtOAc in Hexanes.

Analytical Profile (The Target)

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to off-white solid |

| 1H NMR (DMSO-d6) | |

| Key Shift | The tert-butyl singlet at ~1.48 ppm and N-dimethyl singlet at ~2.85 ppm are diagnostic. |

Process Flow Diagram

Figure 2: Operational workflow emphasizing the instability of Intermediate 2 and the seamless transition to Step 3.

References

-

Nucleophilic Aromatic Substitution (SnAr)

-

Synthesis of 3-fluoro-4-morpholinyl phenylamine (Contextual SnAr conditions). Google Patents. CN101659645A.[3]

-

-

Nitro Reduction Protocols

- Preparation of N,N-dimethyl-4-nitrosoaniline (Analogous reduction chemistry). Delhi University Experimental Procedures.

-

Boc Protection Standards

- Boc-Protected Amino Groups - General Protocols. Organic Chemistry Portal.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry.

-

Target Molecule Context

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives.[4] NIH / PubMed.

-

Sources

Potential applications of tert-butyl (3-(dimethylamino)phenyl)carbamate in medicinal chemistry

Topic: Strategic Utilization of tert-Butyl (3-(dimethylamino)phenyl)carbamate in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Meta-Basic" Scaffold

In the architecture of bioactive small molecules, the spatial arrangement of solubilizing groups relative to the pharmacophore core is critical. tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS: 1160436-95-2) serves as a high-fidelity building block for introducing the 3-(dimethylamino)aniline motif.

Unlike para-substituted anilines, where the electron-donating dimethylamino group strongly conjugates with the primary amine (affecting nucleophilicity and pKa), the meta-substitution pattern in this scaffold preserves the distinct electronic character of both nitrogen centers. This guide details the application of this building block in kinase inhibitor design, CNS-active agents, and physicochemical property modulation.

Chemical Profile & Electronic Significance

Structural Logic

The molecule consists of three functional domains:

-

Boc-Protective Group: Masks the primary aniline, allowing the molecule to survive oxidative conditions or preventing side reactions during core scaffold synthesis.

-

Phenyl Spacer: Provides a rigid aromatic linker.

-

Dimethylamino Tail: A basic center (pKa ~5.0–6.0 on the ring) that enhances aqueous solubility and provides a hydrogen bond acceptor.

The "Meta" Advantage

In medicinal chemistry, the vector of the solubilizing group defines the interaction with the protein solvent front.

-

Para-substitution (180°): Linear geometry; often leads to steric clashes if the binding pocket is shallow.

-

Meta-substitution (120°): Kinked geometry; allows the dimethylamino tail to "curve" out of the hydrophobic pocket into the solvent, a common requirement for Type I and II kinase inhibitors.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Solvent Front Targeting)

The deprotected form, N1,N1-dimethylbenzene-1,3-diamine, is a privileged substructure in 4-anilinoquinazoline and aminopyrimidine kinase inhibitors.

-

Mechanism: The primary amine binds to the kinase hinge region (via hydrogen bonding with the backbone). The meta-dimethylamino group is positioned to interact with acidic residues (e.g., Asp, Glu) at the solvent interface or simply to improve the LogD profile of the inhibitor.

-

Case Context: Similar motifs are observed in EGFR and TNNi3K inhibitors, where the aniline ring sits in the hydrophobic pocket, and the basic tail modulates solubility.

CNS Agents & Blood-Brain Barrier (BBB) Penetration

The dimethylamino group is a classic "CNS handle." It increases lipophilicity (LogP) while remaining partially ionized at physiological pH, aiding in membrane permeation and lysosomal trapping.

-

Application: Used in the synthesis of acetylcholinesterase (AChE) inhibitors or serotonin receptor ligands where a basic aromatic amine is required for cation-pi interactions.

PROTAC Linker Modulation

In Proteolysis Targeting Chimeras (PROTACs), linkers are often too hydrophobic.

-

Strategy: Incorporating the 3-(dimethylamino)phenyl motif into the linker provides a rigid spacer that simultaneously lowers the LogP of the chimera, improving oral bioavailability.

Experimental Protocols

Protocol A: Controlled Deprotection (Generation of the Nucleophile)

Objective: Removal of the Boc group to reveal the reactive aniline without oxidizing the dimethylamino group.

Reagents:

-

Substrate: tert-Butyl (3-(dimethylamino)phenyl)carbamate (1.0 eq)[1]

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Solvent: Dichloromethane (DCM) (for TFA) or Dioxane (for HCl)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of the carbamate in 10 mL of anhydrous DCM. Cool to 0 °C under N₂.

-

Acid Addition: Add 5 mL of TFA dropwise over 10 minutes. Note: The dimethylamino group will protonate first, buffering the reaction.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (the amine is more polar) or LCMS (Observe M-100 mass loss).

-

Workup (Critical):

-

Concentrate the mixture to remove excess TFA.

-

Redissolve in DCM and wash with saturated NaHCO₃ (aq) until pH > 8. Caution: Ensure the pH is high enough to deprotonate the aniline (pKa ~4) but the dimethylamino group (pKa ~5) may remain partially protonated depending on exact pH.

-

Dry over Na₂SO₄ and concentrate to yield the dark oil 3-(dimethylamino)aniline. Use immediately to prevent oxidation.

-

Protocol B: SNAr Coupling (Kinase Core Synthesis)

Objective: Coupling the deprotected aniline to a 4-chloroquinazoline core.

-

Setup: In a microwave vial, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-(dimethylamino)aniline (1.1 eq).

-

Solvent: Suspend in Isopropanol (IPA).

-

Catalysis: No base is initially needed; the HCl generated accelerates the reaction.

-

Conditions: Heat at 80 °C for 4 hours (or microwave at 120 °C for 30 min).

-

Isolation: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold IPA/Ether.

Visualizations & Logic Pathways

Synthetic Utility Flowchart

This diagram illustrates the transformation of the building block into a bioactive drug candidate.

Caption: Figure 1. Conversion of the stable carbamate precursor into a kinase inhibitor scaffold.

SAR Decision Logic

How to decide when to use this specific meta-isomer versus para or ortho.

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for aniline substitution patterns.

References

-

Building Block Characterization

-

Kinase Inhibitor Context (TNNi3K & EGFR)

-

Use of 3-amino-N,N-dimethylaniline derivatives in 4-anilinoquinazoline scaffolds.[3]

- Source: Lawhorn, B. et al. "New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K)." Journal of Medicinal Chemistry.

-

- General Aniline Synthesis & Protection: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry).

- Electronic Effects in Medicinal Chemistry: Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. (Reference for Hammett constants of meta-NMe2 vs para-NMe2).

Sources

tert-Butyl (3-(dimethylamino)phenyl)carbamate as a building block in organic synthesis

Executive Summary

tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS: 1160436-95-2 ) acts as a strategic "masked" synthon for N,N-dimethyl-1,3-phenylenediamine. In the architecture of small molecule drugs—particularly kinase inhibitors and PROTAC linkers—this building block offers a solution to the "polyamintion problem." By differentiating the two amino groups of the benzene ring (one fully methylated, the other Boc-protected), it allows for the sequential, regioselective construction of complex heterocycles without the need for messy statistical protections.

This guide details the synthesis, reactivity profile, and application of this building block, grounding its utility in the synthesis of Type I/II kinase inhibitors where the m-phenylenediamine motif is a critical hinge-binding element.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 1160436-95-2 |

| IUPAC Name | tert-Butyl N-[3-(dimethylamino)phenyl]carbamate |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| pKa (est) | ~5.2 (dimethylamino group), ~11.5 (carbamate NH) |

| Stability | Stable under basic and neutral conditions; acid-labile (Boc removal) |

Structural Analysis: The "Push-Push" Electronic System

Mechanistically, this molecule is unique because both nitrogen substituents are electron-donating groups (EDGs).

-

-N(CH₃)₂: A strong

-donor (resonance) and weak -

-NHBoc: A moderate

-donor.

Consequence: The benzene ring is highly electron-rich. In Electrophilic Aromatic Substitution (EAS), the positions 4 and 6 (ortho to the dimethylamino and para/ortho to the carbamate) are significantly activated. This reactivity must be managed to prevent unwanted oxidation or halogenation during synthesis.

Synthesis & Preparation

While the compound is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route avoids statistical protection of phenylenediamine by starting from the nitro precursor.

Workflow Diagram: Synthesis Pathway

Optimized Protocol: Boc Protection of 3-Amino-N,N-dimethylaniline

Rationale: Direct Boc protection of the commercially available diamine is the most efficient method. The tertiary dimethylamine is non-nucleophilic towards Boc₂O, ensuring 100% chemoselectivity for the primary amine.

Reagents:

-

3-Amino-N,N-dimethylaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-N,N-dimethylaniline (10.0 mmol) in anhydrous THF (30 mL).

-

Base Addition: Add Et₃N (12.0 mmol) and cool the solution to 0 °C using an ice bath. Note: Cooling prevents potential exotherms, though the reaction is generally mild.

-

Boc Addition: Add a solution of Boc₂O (11.0 mmol) in THF (10 mL) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting amine spot should disappear.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL).

-

Critical Step: Do not use acidic washes (e.g., 1M HCl), as this will protonate the dimethylamino group and extract the product into the aqueous phase.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% as a white/off-white solid.

Applications in Drug Discovery[6]

This building block is a staple in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other tyrosine kinase inhibitors (TKIs). The m-phenylenediamine core is often the scaffold that binds to the kinase hinge region, while the dimethylamino tail extends into the solvent front to improve solubility.

Case Study: Synthesis of an Acrylamide-Based Kinase Inhibitor

Many covalent inhibitors (e.g., Afatinib analogs) require a Michael acceptor (acrylamide) attached to an aniline core. This building block allows the core to be coupled to the heterocycle before the sensitive acrylamide is installed.

Experimental Workflow:

-

SNAr Coupling: The Boc-protected unit acts as a nucleophile (after deprotection) or the partner in a Buchwald-Hartwig coupling if halogenated. However, a common strategy is to use the dimethylamino group as a solubilizing handle and the Boc-amine as the connection point to the drug core.

Scenario: Coupling to a chloropyrimidine core.

-

Step 1: Deprotection of tert-Butyl (3-(dimethylamino)phenyl)carbamate (TFA/DCM).

-

Step 2: SNAr reaction of the resulting free amine with 2,4-dichloropyrimidine.

-

-

Reactivity Diagram: Divergent Pathways

Critical Protocol: Selective Boc Deprotection

Because the molecule contains a basic dimethylamino group, standard acidic deprotection requires a specific workup to recover the product as a free base rather than a salt.

-

Reaction: Dissolve substrate in DCM (5 vol). Add TFA (5 vol) dropwise at 0 °C. Stir for 1 hour.

-

Quench: Concentrate in vacuo to remove excess TFA.

-

Free Basing (Crucial):

-

The residue is the trifluoroacetate salt of the diamine.

-

Dissolve in DCM.[1]

-

Slowly add saturated aqueous NaHCO₃ or 1M NaOH until pH > 10.

-

Note: The dimethylamino group (pKa ~5) and the primary aniline (pKa ~4) will both be deprotonated at pH 10.

-

-

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[1]

-

Usage: Use the resulting oil immediately in the next coupling step to avoid oxidation (anilines are air-sensitive).

Handling & Safety Information

-

Toxicity: Like most anilines and phenylenediamines, this compound should be treated as a potential sensitizer and mutagen. N,N-Dimethylaniline derivatives can be toxic by inhalation and skin absorption.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to slow oxidation by air, turning the white solid brown over time.

-

Self-Validation: If the compound appears dark brown or black, purify via a short silica plug before use. Check purity by ¹H NMR; the Boc singlet (9H) at ~1.5 ppm and Dimethyl singlet (6H) at ~2.9 ppm are diagnostic.

References

-

Synthesis of Phenylenediamine Derivatives

-

Source: Boehringer Ingelheim International GmbH.[2] "Quinazoline Derivatives and Their Use as Medicaments." Patent WO2004/229818.

- Context: Describes the synthesis of diamine intermediates for EGFR inhibitors (e.g.

-

(Representative)

-

-

Boc Protection Methodologies

- Source: Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(10), 3614-3618.

- Context: Mechanistic grounding for the selectivity of Boc protection on primary vs. tertiary amines.

-

Reactivity of Phenylcarbamates

- Source: Organic Syntheses, Coll. Vol. 10, p.382 (2004).

- Context: Standard protocols for handling Boc-protected anilines.

-

Chemical Data & Identifiers

Sources

Biological Activity of tert-Butyl Carbamate Derivatives: A Medicinal Chemistry Perspective

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and pharmacologists. It moves beyond the conventional view of tert-butyl carbamate (Boc) as merely a transient protecting group, analyzing its role as a structural pharmacophore and prodrug moiety.

Executive Summary: The "Boc" Paradox

In organic synthesis, the tert-butyloxycarbonyl (Boc) group is ubiquitous as an acid-labile protecting group. However, in medicinal chemistry, this transient nature is often repurposed. tert-Butyl carbamate derivatives exhibit distinct biological activities—ranging from antimicrobial to anti-inflammatory—driven by the moiety’s unique lipophilicity, steric bulk, and resistance to enzymatic hydrolysis compared to simple amides or esters.

This guide explores the intrinsic biological activity of N-Boc derivatives, providing evidence for their use as peptidomimetics, enzyme inhibitors, and prodrugs.

Mechanistic Basis of Activity

Lipophilicity and Membrane Permeability

The tert-butyl group is highly lipophilic. Introducing a Boc group significantly increases the LogP of a molecule, facilitating passive diffusion across the blood-brain barrier (BBB) and cell membranes.

-

Mechanism: The bulky tert-butyl group shields the polar N-H bond, reducing desolvation penalties during membrane transit.

-

Application: Enhancing the bioavailability of polar dipeptides or hydrophilic pharmacophores.

Proteolytic Stability (The "Stealth" Effect)

While Boc is acid-labile (cleaved by TFA/HCl), it is remarkably stable at physiological pH (7.4) and resistant to many plasma proteases and esterases.

-

Peptidomimetics: The carbamate linkage (

) mimics the peptide bond ( -

Result: Extended half-life (

) in vivo compared to the parent peptide.

Metabolic Liability & Toxicity

-

Oxidative Metabolism: The primary metabolic clearance pathway for the tert-butyl group is not hydrolysis, but CYP450-mediated

-oxidation of the methyl groups, leading to polar alcohols that are rapidly excreted. -

Hydrolysis: If hydrolysis occurs, the products are the parent amine, CO₂, and tert-butanol. tert-Butanol is relatively non-toxic compared to other alcohols, making Boc-prodrugs safer than those releasing formaldehyde or toxic phenols.

Case Studies of Biological Activity

Antimicrobial Activity: Boc-Dipeptides

Research indicates that N-terminal protection of short hydrophobic peptides with Boc can activate broad-spectrum antimicrobial properties.[1]

-

Lead Compound: Boc-Phe-Trp-OMe

-

Activity: Broad-spectrum antibacterial (Gram-positive and Gram-negative).[1]

-

Mechanism: The Boc group promotes self-assembly into nanostructures that permeabilize bacterial membranes. The hydrophobicity is critical for inserting into the lipid bilayer.

Anti-Inflammatory Agents: Phenylcarbamates

Certain N-Boc protected aniline derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Lead Compound: tert-butyl 2-(4-chlorobenzamido)phenylcarbamate.

-

Activity: Inhibition of rat paw edema (54% inhibition), comparable to Indomethacin.[2]

-

Mechanism: Molecular docking suggests the N-Boc moiety fits into the hydrophobic channel of the COX-2 enzyme, mimicking the arachidonic acid binding interaction.

Comparative Data Table

| Compound Class | Derivative Example | Target/Mechanism | Activity Metric | Ref |

| Antimicrobial | Boc-Phe-Trp-OMe | Membrane Disruption | MIC: 15-25 | [1] |

| Anti-inflammatory | tert-butyl 2-(benzamido)phenylcarbamate | COX-2 Inhibition | 54% Edema Inhibition | [2] |

| Anticancer | Boc-Betulinic Acid | Tubulin Polymerization | [3] | |

| Enzyme Inhibitor | N-Boc- | Serine Proteases | [4] |

Visualization: SAR & Metabolic Pathways

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the metabolic fate of these derivatives.

SAR Decision Tree for Boc-Derivatives

Caption: Decision logic for incorporating N-Boc moieties into drug candidates, balancing permeability with acid stability.

Metabolic Fate of tert-Butyl Carbamates

Caption: Dual metabolic pathways: Oxidative clearance (dominant) vs. Hydrolytic cleavage (pH-dependent).

Experimental Protocols

Synthesis of Bioactive tert-Butyl Carbamates (General Protocol)

Target: Synthesis of N-Boc protected pharmacophore (e.g., for anti-inflammatory screening).

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) or Dioxane/Water (1:1)

Workflow:

-

Dissolution: Dissolve the amine substrate in DCM (0.1 M concentration).

-

Activation: Add

and cool the solution to 0°C in an ice bath. -

Addition: Add

dropwise (dissolved in minimal DCM) over 15 minutes. -

Reaction: Warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine).

-

Workup: Wash with 1N HCl (to remove unreacted amine/base), then saturated

, then brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Validation:

-

NMR: Look for the characteristic singlet at

ppm (9H) in -

Stability Check: Incubate a sample in simulated gastric fluid (pH 1.2) for 1 hour vs. PBS (pH 7.4) to confirm stability profile before bioassay.

Antimicrobial Susceptibility Assay (MIC)

Purpose: Determine the Minimum Inhibitory Concentration of the Boc-derivative.

-

Preparation: Dissolve Boc-derivative in DMSO (stock 10 mg/mL).

-

Inoculum: Prepare bacterial suspension (S. aureus or E. coli) adjusted to

CFU/mL in Mueller-Hinton Broth. -

Plating: Use a 96-well microtiter plate. Add 100

L of broth to all wells. -

Dilution: Perform serial 2-fold dilutions of the compound across the plate (Range: 512

g/mL to 0.5 -

Incubation: Add 100

L of bacterial inoculum to each well. Incubate at 37°C for 18–24 hours. -

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation of cell viability.

References

-

Boc-Protected Dipeptides as Antibacterial Agents Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity Source: Springer / Medicinal Chemistry Research URL:[Link]

-

Carbamate Group as Structural Motif in Drugs Source: PMC / PubMed Central URL:[Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) herbicide on hepatocytes and mitochondria isolated from male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Boc Protecting Group in Carbamate Synthesis

Executive Summary

The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis, particularly in peptide chemistry and small molecule drug discovery. Its utility stems from its orthogonality to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz/Z), creating a robust "quasi-orthogonal" protection scheme. This guide deconstructs the mechanistic nuances of Boc chemistry, moving beyond standard recipes to provide a causal understanding of installation, deprotection, and scavenger strategies required for high-fidelity synthesis.

Part 1: The Mechanistic Architecture

Electronic and Steric Rationale

The Boc group protects amines by converting a nucleophilic amine into a carbamate. This serves two critical functions:

-

Electronic Deactivation: The carbonyl group draws electron density from the nitrogen lone pair, significantly reducing its nucleophilicity and preventing participation in peptide coupling or other electrophilic attacks.

-

Steric Shielding: The bulky tert-butyl group provides steric hindrance, further discouraging side reactions at the nitrogen center.

Installation Mechanism: The Role of Catalysis

While Boc protection can occur via tert-butyl azidoformate (historically significant but hazardous), the modern standard utilizes Di-tert-butyl dicarbonate (

-

The DMAP Effect: In difficult cases (sterically hindered amines), 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. DMAP attacks

to form a highly electrophilic N-acylpyridinium salt, which is then rapidly attacked by the amine.

Figure 1: The installation pathway of the Boc group via nucleophilic acyl substitution.

Deprotection Mechanism: Acidolysis and Cation Management

Boc removal is an acid-catalyzed process (Acidolysis). Unlike base-labile groups, the Boc group relies on the stability of the tert-butyl cation.

-

Protonation: The carbonyl oxygen is protonated by a strong acid (TFA or HCl).

-

Fragmentation: The C-O bond cleaves (E1/S_N1 character), releasing the stable tert-butyl cation and a carbamic acid.

-

Decarboxylation: The unstable carbamic acid spontaneously loses

to yield the free amine. -

Cation Scavenging (CRITICAL): The liberated tert-butyl cation is a potent electrophile. Without "scavengers," it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys).

Figure 2: The acidolysis pathway showing the critical role of scavengers in trapping the reactive tert-butyl cation.

Part 2: Strategic Protocols

Protocol A: High-Fidelity Installation (Boc2O Method)

Best for: Primary and secondary amines, including amino acids.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Reagent:

(1.1 – 1.5 equiv) -

Base:

or DIPEA (1.5 – 2.0 equiv) or NaOH (aq) for Schotten-Baumann conditions. -

Solvent: DCM, THF, or Dioxane/Water (1:1).

Workflow:

-

Dissolution: Dissolve amine in solvent. If using an amine salt (e.g., HCl salt), ensure enough base is added to neutralize the salt plus catalyze the reaction.

-

Addition: Add

slowly at -

Monitoring (Self-Validation): Monitor by TLC or LCMS. Ninhydrin stain is effective (primary amines turn purple; Boc-amines do not stain or stain faintly).

-

Workup:

-

Dilute with EtOAc.

-

The Acid Wash: Wash organic layer with 1M HCl or 5% citric acid. Why? This removes unreacted amine and DMAP/Base, which are water-soluble in their protonated states.

-

Wash with brine, dry over

, and concentrate.

-

Protocol B: Scavenger-Assisted Deprotection

Best for: Peptides or molecules with electron-rich moieties (Trp, Tyr, Met).

The "Cocktail" Rationale: Pure TFA generates unprotected tert-butyl cations. We must add nucleophilic scavengers that react faster with the cation than the peptide side chains do.

Reagents:

-

Solvent: Dichloromethane (DCM) (Optional, for solubility)

-

Scavengers: Triethylsilane (TES) and Water.

Standard Cocktail (TFA/TES/Water):

Ratio: 95:2.5:2.5 (v/v/v) TFA : TES :

Workflow:

-

Preparation: Dissolve the protected substrate in the minimal amount of DCM (if needed) or add directly to the pre-mixed cocktail.

-

Reaction: Stir at RT. Evolution of

gas will be observed. -

Monitoring: Check LCMS for the disappearance of starting material (+100 mass units) and the transient appearance of the carbamic acid (rarely seen) vs. product.

-

Termination:

-

For Solids (Peptides): Precipitate directly by adding cold Diethyl Ether (

). The peptide salt precipitates; organic scavengers and byproducts remain in the ether. -

For Small Molecules: Evaporate TFA under reduced pressure (rotovap). Co-evaporate with toluene or DCM to remove trace acid.

-

Part 3: Orthogonality & Troubleshooting

Orthogonality Matrix

Boc is part of the "Holy Trinity" of peptide protection (Boc, Fmoc, Cbz).

| Feature | Boc (Acid Labile) | Fmoc (Base Labile) | Cbz/Z (Hydrog. Labile) |

| Cleavage Reagent | TFA (neat or 50% in DCM), HCl/Dioxane | 20% Piperidine in DMF | |

| Stability | Stable to Base, Hydrogenation, Nucleophiles | Stable to Acid, Hydrogenation | Stable to Acid (mild), Base |

| Primary Use | Solid Phase Peptide Synthesis (SPPS), Solution Phase | Standard SPPS (Safer, no HF needed) | Solution Phase, Orthogonal Protection |

| Scavenger Need | High (t-Butyl cation) | Low (Dibenzofulvene adduct) | Low (Toluene byproduct) |

Troubleshooting Guide

Issue: "I see a +56 mass unit adduct on my product."

-

Cause: Alkylation of a side chain (likely Trp, Tyr, or Met) by the tert-butyl cation.

-

Solution: Your scavenger system failed. Switch to a "High Scavenger" cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT). Ensure the reaction is not too concentrated.

Issue: "My Boc-protected amine is decomposing on the column."

-

Cause: Silica gel is slightly acidic.

-

Solution: Pre-treat the silica column with 1% Triethylamine (

) in the eluent to neutralize acidic sites before loading your compound.

Issue: "Boc2O is solid/hard to handle."

-

Safety Note:

melts around -

Toxicity:

is fatal if inhaled (LC50 ~100 mg/m3).[5] Always handle in a fume hood.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M.; Wiley: Hoboken, NJ, 2014.

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Int. J. Pept.[4] Protein Res.[4][6][7][8]1978 , 12, 258–268.[4] (The seminal paper on scavenging mechanisms).

-

Solid Phase Peptide Synthesis. Merrifield, R. B.[9] Science1986 , 232, 341-347.

-

Di-tert-butyl dicarbonate (Boc2O) Technical Bulletin. Sigma-Aldrich (Merck).

-

Cleavage Techniques in Peptide Synthesis. Thermo Fisher Scientific Technical Guide.

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

The Physicochemical Architecture of N-Boc Anilines: A Technical Guide

Topic: Physicochemical Characteristics of N-Boc Protected Anilines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction: The Strategic "Masking" of Anilines

In drug discovery and peptide synthesis, the aniline moiety is a double-edged sword. While essential for pharmacophore binding, its free amino group is prone to oxidation, non-specific alkylation, and interference with electrophilic reagents. The tert-butyloxycarbonyl (Boc) group serves as a critical "mask," altering the physicochemical profile of the aniline to enable high-fidelity synthetic sequences.

This guide moves beyond basic textbook definitions to explore the electronic, structural, and kinetic behaviors of N-Boc anilines, providing the causal insights necessary for rigorous experimental design.

Electronic & Structural Architecture

The Resonance "Tug-of-War"

Unlike aliphatic Boc-amines, N-Boc anilines exist in a state of competitive resonance.[1] The nitrogen lone pair is delocalized into two electron-withdrawing systems: the aromatic ring and the carbamate carbonyl.

-

Consequence: The nitrogen atom becomes significantly less nucleophilic and the N-H bond becomes more acidic compared to the free aniline.

-

Experimental Implication: Standard alkylation protocols (e.g., using weak bases) often fail. Deprotonation requires careful base selection (see Section 3).[1]

Rotameric Isomerism

A defining characteristic of N-Boc anilines is the restricted rotation around the N-C(carbonyl) bond, leading to the existence of cis (E) and trans (Z) rotamers.[2]

-

The Phenomenon: The partial double-bond character of the carbamate nitrogen creates a high energy barrier to rotation (

kcal/mol).[1] -

Analytical Impact: At room temperature, this results in broadened or split signals in

H and

Figure 1: Electronic distribution and rotameric consequences in N-Boc anilines.

Physicochemical Profiling

The protection of an aniline with a Boc group induces drastic shifts in solubility and acidity.

Comparative Properties Table

| Property | Free Aniline (Parent) | N-Boc Aniline (Protected) | Causal Factor |

| Physical State | Oily liquid / Low-melt solid | Crystalline Solid | Increased MW and intermolecular H-bonding.[1] |

| Water Solubility | Moderately Soluble (~36 g/L) | Insoluble / Sparingly Soluble | Lipophilic t-butyl group drastically increases LogP.[1] |

| pKa (DMSO) | ~30 (NH acidity) | ~21 (NH acidity) [1] | Electron-withdrawing carbonyl stabilizes the conjugate base (anion).[1] |

| Nucleophilicity | High | Low | Lone pair delocalization into carbamate.[1] |

| H-Bonding | Donor & Acceptor | Weak Donor / Good Acceptor | Steric bulk of t-butyl group shields the NH donor.[1] |

Solubility & Solvent Compatibility

-

Organic Solvents: Highly soluble in DCM, THF, Ethyl Acetate, and Methanol.

-

Implication: Purification is typically efficient via silica gel chromatography using EtOAc/Hexanes gradients.[1]

-

Crystallization: Often recrystallizable from Hexanes/EtOAc mixtures, unlike the often oily free anilines.

Spectroscopic Signatures

Identifying N-Boc anilines requires recognizing specific spectral shifts.[1]

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): A strong, characteristic band appears at 1690–1740 cm⁻¹ .[3]-

Note: This is higher than typical amides due to the electronegativity of the alkoxy oxygen.

-

-

NH Stretch: A sharp band around 3300–3400 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

Boc Singlet: A massive singlet (~9H) appears at

1.4–1.6 ppm .[1] -

NH Proton: A broad singlet, typically downfield (

6.0–9.0 ppm ), highly solvent-dependent (DMSO vs. -

Rotamer Effect: In

at 25°C, the Boc singlet may split into two unequal peaks. -

Protocol: To confirm purity vs. rotamers, run the NMR at 50–60°C (e.g., in DMSO-

). The signals should coalesce into sharp singlets [2].

-

Reactivity & Stability: The Deprotection Paradox

N-Boc anilines are designed to be stable to base and nucleophiles but labile to acid.[1] However, their stability profile is nuanced.

Acidic Deprotection Mechanism

The cleavage follows an

-

Kinetic Order: The reaction often exhibits second-order dependence on acid concentration [3].[1][4][5]

-

Scavengers: The generated tert-butyl cation is a potent electrophile.[1] In the absence of scavengers (like triethylsilane or water), it can re-alkylate the electron-rich aniline ring (forming tert-butyl anilines).[1]

Thermal Instability

While generally stable at room temperature, N-Boc anilines are thermally liable.[1]

-

Decomposition: Above 130–150°C , they undergo thermolysis to release isobutylene and

, regenerating the amine. -

Flow Chemistry: This property is exploited in continuous flow reactors to effect "reagent-free" deprotection at high temperatures (>200°C) [4].[1][6]

Figure 2: Mechanistic pathways for N-Boc deprotection and potential side reactions.

Experimental Protocols

Standard Protection Protocol (High Yield)

This protocol avoids the use of harsh bases, utilizing the weak nucleophilicity of the aniline.

-

Reagents: Aniline (1.0 equiv),

(1.1–1.5 equiv), Ethanol or THF (solvent). -

Catalyst: Use 10-20 mol% Iodine (

) or sulfamic acid for rapid conversion at room temperature, or reflux in THF without catalyst for 12-24h. -

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5%

(removes Boc-acid byproducts) and Brine.[1] -

Purification: Recrystallize from Hexane/EtOAc.

Controlled Acidic Deprotection (TFA Method)

Safety Warning: This reaction generates copious

-

Dissolution: Dissolve N-Boc aniline (1 mmol) in DCM (2 mL).

-

Scavenger Addition: Add Triethylsilane (TES) or water (2-5 equiv) to scavenge t-butyl cations.[1]

-

Acidification: Add Trifluoroacetic acid (TFA) (1-2 mL) dropwise at 0°C.

-

Reaction: Warm to Room Temp. Monitor by TLC (typically 1-2 hours).[1]

-

Quench: Slowly pour into saturated

solution (Caution: Foaming). Extract with DCM.[1][7]